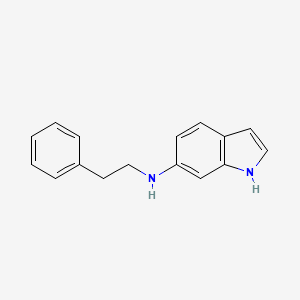
N-Phenethyl-1H-indol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenethyl-1H-indol-6-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound has a molecular formula of C16H16N2 and a molecular weight of 236.31 g/mol .
Preparation Methods
The synthesis of N-Phenethyl-1H-indol-6-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .
Another approach involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide, and the conversion of the epoxide into an allylic alcohol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
N-Phenethyl-1H-indol-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles .
For example, oxidation of this compound can lead to the formation of corresponding indole-6-carboxylic acid derivatives. Reduction reactions can convert the compound into its corresponding amine derivatives. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives with different properties .
Scientific Research Applications
N-Phenethyl-1H-indol-6-amine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties .
In medicine, indole derivatives, including this compound, are investigated for their potential therapeutic applications. They are known to interact with various biological targets, making them candidates for drug development. In the industry, these compounds are used in the synthesis of dyes, pigments, and other materials .
Mechanism of Action
The mechanism of action of N-Phenethyl-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. For example, they can inhibit certain enzymes involved in disease pathways or activate receptors that regulate biological processes .
The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
N-Phenethyl-1H-indol-6-amine can be compared with other indole derivatives, such as serotonin, tryptophan, and indomethacin. These compounds share the indole ring structure but differ in their functional groups and biological activities .
Serotonin: A neurotransmitter involved in mood regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
This compound is unique due to its specific phenethylamine substitution, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H16N2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-(2-phenylethyl)-1H-indol-6-amine |
InChI |
InChI=1S/C16H16N2/c1-2-4-13(5-3-1)8-10-17-15-7-6-14-9-11-18-16(14)12-15/h1-7,9,11-12,17-18H,8,10H2 |
InChI Key |
ZKOZYDSIRWJDIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)










![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)

